N-[4-fluoro-2-(phenylacetyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-fluoro-2-(phenylacetyl)phenyl]propanamide is an organic compound with the molecular formula C17H16FNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(phenylacetyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and phenylacetic acid.
Formation of Intermediate: The 4-fluoroacetophenone undergoes a Friedel-Crafts acylation reaction with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 4-fluoro-2-(phenylacetyl)acetophenone.
Amidation: The intermediate is then subjected to an amidation reaction with propanamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-(phenylacetyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-fluoro-2-(phenylacetyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which N-[4-fluoro-2-(phenylacetyl)phenyl]propanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the phenylacetyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[4-fluoro-2-(phenylamino)phenyl]propanamide: Similar structure but with an amino group instead of an acetyl group.
N-[4-chloro-2-(phenylacetyl)phenyl]propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-[4-fluoro-2-(phenylacetyl)phenyl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16FNO2 |
---|---|
Molecular Weight |
285.31 g/mol |
IUPAC Name |
N-[4-fluoro-2-(2-phenylacetyl)phenyl]propanamide |
InChI |
InChI=1S/C17H16FNO2/c1-2-17(21)19-15-9-8-13(18)11-14(15)16(20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,21) |
InChI Key |
UILREKHTSKOCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)F)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.